1-(2,3-DIMETHYLPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
Overview
Description
1-(2,3-DIMETHYLPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a piperazine ring substituted with dimethylphenyl and methylphenylmethanesulfonyl groups.
Preparation Methods
The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,3-dimethylphenylpiperazine with 2-methylphenylmethanesulfonyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(2,3-DIMETHYLPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-DIMETHYLPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2,3-DIMETHYLPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)piperazine: A related compound with similar structural features but lacking the methanesulfonyl group.
4-(2-Methylphenyl)methanesulfonylpiperazine: Another related compound with a different substitution pattern on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methylsulfonyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-8-6-10-20(18(16)3)21-11-13-22(14-12-21)25(23,24)15-19-9-5-4-7-17(19)2/h4-10H,11-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJYUXRGBOYTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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